molecular formula C22H22N2O4S B319039 2-(2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

2-(2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B319039
M. Wt: 410.5 g/mol
InChI Key: CBWIOUZRLRGCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a phenoxy group, a sulfamoyl group, and an acetamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with 4-(methyl(phenyl)sulfamoyl)aniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy or sulfamoyl derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and sulfamoyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenoxy)acetic acid: Shares the phenoxy group but lacks the sulfamoyl and acetamide groups.

    N-(4-methylphenyl)sulfamoylphenylacetamide: Similar structure but with different substituents on the phenyl ring.

Uniqueness

2-(2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H22N2O4S/c1-17-8-6-7-11-21(17)28-16-22(25)23-18-12-14-20(15-13-18)29(26,27)24(2)19-9-4-3-5-10-19/h3-15H,16H2,1-2H3,(H,23,25)

InChI Key

CBWIOUZRLRGCBG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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